N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide
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Overview
Description
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a naphthamide core linked to a phenylpiperazine moiety through a sulfonyl ethyl chain
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4-phenylpiperazine derivatives, have been shown to exhibit activity against neuronal voltage-sensitive sodium channels and acetylcholinesterase . These targets play crucial roles in nerve signal transmission and the breakdown of acetylcholine, a neurotransmitter, respectively.
Mode of Action
For instance, it may bind to neuronal voltage-sensitive sodium channels, affecting the propagation of electrical signals in neurons . Similarly, if it acts as an acetylcholinesterase inhibitor, it would prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
Biochemical Pathways
If it acts on neuronal voltage-sensitive sodium channels, it could affect the propagation of action potentials in neurons, influencing neurological processes . If it inhibits acetylcholinesterase, it could impact cholinergic neurotransmission, potentially affecting cognitive function .
Result of Action
Based on the activities of structurally similar compounds, it can be inferred that its action could lead to changes in neuronal signaling or cholinergic neurotransmission, potentially influencing neurological function .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide are largely determined by its interactions with enzymes and proteins. For instance, it has been found to interact with acetylcholinesterase, a key enzyme involved in the transmission of nerve impulses . This interaction suggests that this compound could potentially be used in the treatment of neurological disorders such as Alzheimer’s disease .
Cellular Effects
This compound can influence cell function in several ways. For example, it has been shown to inhibit acetylcholinesterase, which can affect cell signaling pathways, gene expression, and cellular metabolism . This inhibition can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. Specifically, it has been found to inhibit acetylcholinesterase by binding to the enzyme’s active site, thereby preventing the breakdown of acetylcholine . This results in an increase in acetylcholine levels, which can enhance neurotransmission .
Metabolic Pathways
Given its interaction with acetylcholinesterase, it may be involved in the cholinergic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide typically involves multiple steps. One common method starts with the preparation of the phenylpiperazine derivative, which is then reacted with a sulfonyl chloride to introduce the sulfonyl group. This intermediate is subsequently coupled with a naphthamide derivative under appropriate conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halides or alkyl groups .
Scientific Research Applications
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylpiperazine derivatives and naphthamide-based molecules. Examples include:
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-1-naphthamide is unique due to its combined structural features, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and development.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c27-23(22-12-6-8-19-7-4-5-11-21(19)22)24-13-18-30(28,29)26-16-14-25(15-17-26)20-9-2-1-3-10-20/h1-12H,13-18H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHTXOZKJLRDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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